REACTION_CXSMILES
|
[CH2:1]([C:5]1[N:15]=[C:14]([Cl:16])[CH:13]=[CH:12][C:6]=1[C:7]([O:9]CC)=[O:8])[CH2:2][CH2:3][CH3:4].[OH-].[Na+]>CO>[CH3:2][CH2:1][CH2:5][CH:6]([CH3:12])[CH3:7].[CH2:1]([C:5]1[N:15]=[C:14]([Cl:16])[CH:13]=[CH:12][C:6]=1[C:7]([OH:9])=[O:8])[CH2:2][CH2:3][CH3:4] |f:1.2|
|
Name
|
|
Quantity
|
395 mg
|
Type
|
reactant
|
Smiles
|
C(CCC)C1=C(C(=O)OCC)C=CC(=N1)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
EXTRACTION
|
Details
|
The milky solution was extracted with dichloromethane (2×15 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CCCC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1=C(C(=O)O)C=CC(=N1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 172.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |